2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)acetamide
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Overview
Description
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazinone core, a chlorophenyl group, and a dioxidotetrahydrothiophenyl moiety. Its molecular formula is C18H22ClN3O4S, and it has a molecular weight of approximately 411.91 g/mol .
Preparation Methods
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This step involves the reaction of a suitable hydrazine derivative with a diketone to form the pyridazinone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, typically using a chlorinated aromatic compound.
Attachment of the Dioxidotetrahydrothiophenyl Moiety: This step involves the reaction of the pyridazinone intermediate with a thiophene derivative under specific conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .
Chemical Reactions Analysis
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)acetamide can be compared with other similar compounds, such as:
2-(3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid: This compound shares the pyridazinone core and chlorophenyl group but lacks the dioxidotetrahydrothiophenyl moiety.
2-(2,4-Dichlorophenyl)-5-phenyl-1,3,4-oxadiazole: This compound has a different core structure but shares the chlorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties .
Biological Activity
The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)acetamide is a heterocyclic organic molecule with significant potential in medicinal chemistry. Its structure includes a pyridazinone core and various functional groups that suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H17ClN6O2, with a molecular weight of approximately 420.8 g/mol. The presence of a chlorophenyl group and a tetrahydrothiophene moiety contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | C21H17ClN6O2 |
Molecular Weight | 420.8 g/mol |
CAS Number | 1351703-66-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. Preliminary studies indicate that it may function as an enzyme inhibitor, potentially affecting pathways related to cell proliferation and apoptosis, which are crucial in cancer biology .
Anticancer Activity
Research indicates that the compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent against tumors. The mechanism likely involves modulation of signaling pathways associated with growth factors and apoptotic signals .
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of specific enzymes involved in lipid metabolism. For instance, it may inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a critical role in the biosynthesis of bioactive lipids known to regulate various physiological processes including pain and inflammation .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In Vitro Studies : A study demonstrated that the compound significantly reduced cell viability in human cancer cell lines by inducing apoptosis through caspase activation pathways.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyridazinone core can enhance or reduce biological activity, indicating that specific structural features are crucial for efficacy .
- Pharmacological Studies : In vivo studies have suggested that the compound may modulate metabolic pathways, particularly those associated with lipid biosynthesis, which could have implications for treating metabolic disorders .
Properties
Molecular Formula |
C20H24ClN3O4S |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C20H24ClN3O4S/c1-14(2)11-23(15-9-10-29(27,28)13-15)20(26)12-24-19(25)8-7-18(22-24)16-5-3-4-6-17(16)21/h3-8,14-15H,9-13H2,1-2H3 |
InChI Key |
OIMUWKQEBWILDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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